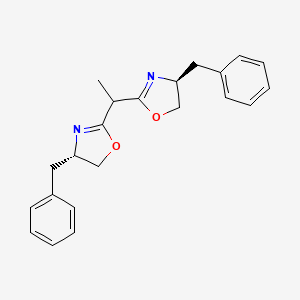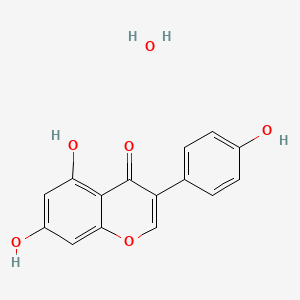
(R)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylphenol and 1,2,3,4-tetrahydronaphthalene.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. 2-Ethylphenol is reacted with epichlorohydrin in the presence of a base to form ®-1-(2-ethylphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then subjected to amination with (S)-1,2,3,4-tetrahydronaphthalen-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the aromatic ring.
Reduction: Reduction reactions can target the amino group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding: Studies on its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating conditions like hypertension or neurological disorders.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral centers allow for selective binding, which can modulate biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access.
類似化合物との比較
Similar Compounds
Propranolol: A beta-blocker with a similar structural motif.
Metoprolol: Another beta-blocker with comparable pharmacological properties.
Atenolol: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Chirality: The presence of two chiral centers makes it unique compared to simpler beta-blockers.
Structural Complexity: The combination of aromatic and aliphatic components provides a distinct chemical profile.
This detailed overview provides a comprehensive understanding of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C21H27NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol |
InChI |
InChI=1S/C21H27NO2/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3/t18-,20+/m1/s1 |
InChIキー |
VFDHMSXXELYMRW-QUCCMNQESA-N |
異性体SMILES |
CCC1=CC=CC=C1OC[C@@H](CN[C@H]2CCCC3=CC=CC=C23)O |
正規SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)
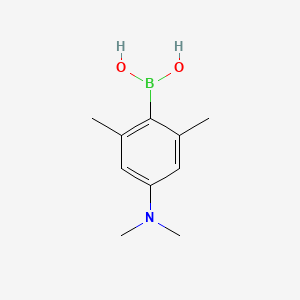
![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
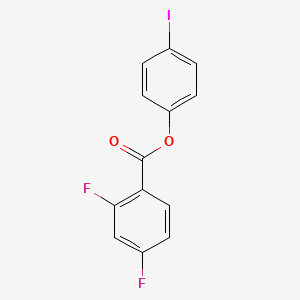
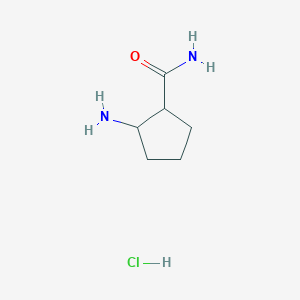

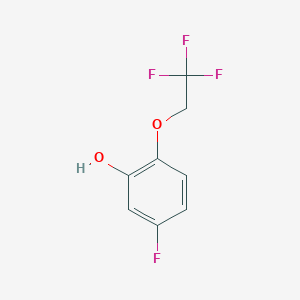
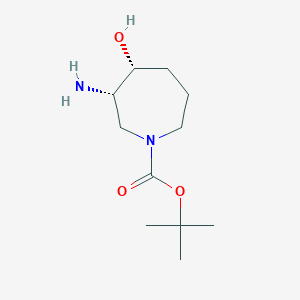

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

